Dual MOR/σ1R Target Engagement Profile: Class-Level Inference for the Thiophenpiperazine Amide Scaffold
The compound's core scaffold, as defined by the Fan et al. (2024) series, produces dual MOR agonism and σ1R antagonism. The lead Compound 23 in this series demonstrated σ1R binding affinity with a Ki of 44.7 ± 7.05 nM and functional MOR agonism in a cAMP assay in CHO-K1 cells [1]. This dual profile is a key differentiator from single-target opioids such as oxycodone, which lack σ1R antagonism and produce significant gastrointestinal side effects at equianalgesic doses [2]. CAS 1173060-15-5, as a member of this chemical class, is positioned within this differentiated mechanistic space, although its precise individual affinity and functional potency remain unreported.
| Evidence Dimension | σ1R binding affinity and functional MOR agonism |
|---|---|
| Target Compound Data | Not individually reported for CAS 1173060-15-5 |
| Comparator Or Baseline | Compound 23 (Fan et al., 2024): σ1R Ki = 44.7 ± 7.05 nM; MOR agonist in cAMP assay |
| Quantified Difference | Cannot be calculated for CAS 1173060-15-5 due to missing individual data. |
| Conditions | Radioligand binding assay ([3H]-(+)-pentazocine) for σ1R; cAMP HTRF assay in CHO-K1 cells for MOR. |
Why This Matters
The dual MOR/σ1R mechanism is a validated strategy for potent analgesia with reduced opioid-like adverse effects, and confirmation of this profile for CAS 1173060-15-5 would justify its selection over single-mechanism opioids.
- [1] Fan, Z., Xiao, Y., Shi, Y., Hao, C., Chen, Y., Zhang, G., Zhuang, T., & Cao, X. (2024). Thiophenpiperazine amide derivatives as new dual MOR and σ1R ligands for the treatment of pain. Biochemical and Biophysical Research Communications, 697, 149547. View Source
- [2] Raffa, R. B., & Pergolizzi, J. V. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Cureus, 16(5), e59441. View Source
